2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group at the 5-position and an acetamide moiety at the 2-position. The acetamide chain is further modified with a 2-fluorophenoxy group. This structural framework combines electron-withdrawing (fluorine) and electron-donating (thiophene) substituents, which may influence its physicochemical properties and biological interactions. The compound’s molecular formula is C₁₄H₁₁FN₃O₃S, with a molecular weight of 323.32 g/mol.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-10-3-1-2-4-11(10)20-7-12(19)16-14-18-17-13(21-14)9-5-6-22-8-9/h1-6,8H,7H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFYBISMDQXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NN=C(O2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 365.42 g/mol
- CAS Number : 1795358-09-6
Anticonvulsant Activity
A study on oxadiazole derivatives, including compounds similar to this compound, indicated significant anticonvulsant activity. Specifically, derivatives with oxadiazole rings have shown effectiveness in models such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The mechanism appears to involve modulation of benzodiazepine receptors and possibly other unknown pathways .
Anticancer Potential
Research has highlighted the potential anticancer properties of oxadiazole derivatives. Compounds containing the oxadiazole moiety have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Oxadiazoles are known to inhibit pro-inflammatory cytokines and may modulate pathways involved in inflammation, making them candidates for further investigation in inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The fluorophenoxy group enhances binding affinity through hydrogen bonding and hydrophobic interactions.
- π-π Stacking : The thiophene ring can participate in π-π stacking interactions with aromatic residues in target proteins.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or tumor progression has been suggested based on structural activity relationship studies.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Oxadiazole Ring : This is achieved by reacting appropriate thiophene derivatives with hydrazine and carboxylic acids under acidic conditions.
- Fluorophenoxy Substitution : Introduction of the fluorophenoxy group can be accomplished via nucleophilic substitution reactions.
- Final Acetamide Formation : The acetamide moiety is introduced through acylation reactions with acetic anhydride or acetyl chloride.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticonvulsant Study : A series of substituted oxadiazoles demonstrated varying degrees of anticonvulsant activity in animal models .
| Compound | Activity (PTZ Model) | Activity (MES Model) |
|---|---|---|
| Compound A | Significant | Moderate |
| Compound B | Moderate | Significant |
| Target Compound | High | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,3,4-oxadiazole derivatives, focusing on substituent variations, physicochemical properties, synthesis methods, and reported bioactivities.
Structural and Substituent Variations
Key structural differences among analogs lie in the substituents attached to the oxadiazole core and acetamide side chain:
Physicochemical Properties
- Melting Points: Compounds with polar substituents (e.g., sulfamoyl in 4b) exhibit higher melting points (>300°C) due to strong intermolecular hydrogen bonding .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine (target compound) and trifluoromethyl ( ) enhance metabolic stability and electronic interactions with target proteins .
- Heterocyclic Moieties : Thiophene (target) and benzothiazole (2a ) contribute to aromatic stacking interactions, critical for binding to biological targets .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide?
A typical synthesis involves a multi-step approach:
- Step 1 : Preparation of the oxadiazole core via cyclization of thiophene-3-carboxylic acid hydrazide with cyanogen bromide or via refluxing with chloroacetyl chloride in triethylamine .
- Step 2 : Coupling the oxadiazole intermediate with 2-fluorophenoxyacetamide using a nucleophilic substitution reaction. Solvent systems like toluene/water mixtures (8:2) and reflux conditions (5–7 hours) are common, with TLC monitoring (hexane:ethyl acetate, 9:1) .
- Purification : Crystallization using ethanol or ethyl acetate extraction followed by Na₂SO₄ drying .
Q. How is the compound characterized to confirm its structural integrity?
Standard characterization methods include:
- Spectroscopy : ¹H/¹³C NMR for verifying proton environments and carbon frameworks, IR for functional group analysis (e.g., C=O at ~1650 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination, as demonstrated in analogous oxadiazole derivatives .
Q. What initial biological assays are recommended for evaluating its pharmacological potential?
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Testing against targets like α-glucosidase (for hypoglycemic activity) using spectrophotometric methods .
- Antioxidant activity : DPPH radical scavenging assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Reaction parameter screening : Vary solvents (DMF vs. acetonitrile), catalysts (e.g., K₂CO₃ vs. Cs₂CO₃), and temperatures .
- Byproduct management : Use column chromatography to isolate intermediates (e.g., azidoacetamides) .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Comparative analysis : Test the compound alongside structurally similar derivatives (e.g., varying substituents on the phenyl or thiophene rings) to isolate structure-activity relationships .
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Mechanistic studies : Use molecular docking to assess binding affinity with target proteins (e.g., COX-2 for anti-inflammatory activity) .
Q. What experimental designs are suitable for studying its environmental fate?
- Compartmental analysis : Assess distribution in air, water, soil, and biota using spiked samples (e.g., OECD 307 guidelines) .
- Degradation studies : Simulate photolysis (UV exposure) and hydrolysis (pH 3–9) to measure half-lives .
- Ecotoxicity : Use Daphnia magna or Danio rerio models to evaluate acute/chronic toxicity .
Q. How can spectral data ambiguities (e.g., overlapping NMR peaks) be addressed?
- Advanced NMR techniques : Employ 2D experiments (COSY, HSQC) to resolve proton-carbon correlations .
- Computational modeling : Compare experimental IR/UV-Vis spectra with DFT-calculated values .
- Isotopic labeling : Synthesize deuterated analogs to simplify complex splitting patterns .
Q. What frameworks guide the integration of this compound into pharmacological hypotheses?
- Theoretical anchoring : Link bioactivity to established mechanisms (e.g., thiophene’s role in π-π stacking with enzyme active sites) .
- Systems biology : Map interactions using network pharmacology to identify multi-target effects .
- Pharmacokinetic modeling : Predict ADMET properties via software like SwissADME or molecular dynamics simulations .
Methodological Considerations
Q. How should researchers design a robust structure-activity relationship (SAR) study?
- Derivative library synthesis : Modify substituents on the fluorophenoxy and thiophene moieties .
- Statistical analysis : Apply multivariate regression to correlate electronic/hydrophobic parameters (e.g., Hammett σ, logP) with activity .
- Validation : Use cross-testing in at least two independent assays (e.g., enzymatic and cell-based) .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during reflux .
- Quality control : Enforce strict thresholds for intermediate purity (≥95% by HPLC) .
- Scale-down experiments : Use microreactors to identify critical parameters before scaling up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
